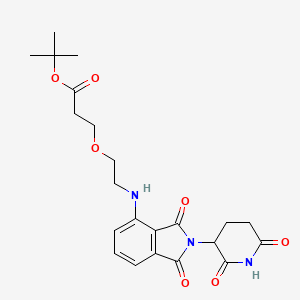

Thalidomide-4-NH-PEG1-COO(t-Bu)

Beschreibung

BenchChem offers high-quality Thalidomide-4-NH-PEG1-COO(t-Bu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-4-NH-PEG1-COO(t-Bu) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H27N3O7 |

|---|---|

Molekulargewicht |

445.5 g/mol |

IUPAC-Name |

tert-butyl 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoate |

InChI |

InChI=1S/C22H27N3O7/c1-22(2,3)32-17(27)9-11-31-12-10-23-14-6-4-5-13-18(14)21(30)25(20(13)29)15-7-8-16(26)24-19(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,26,28) |

InChI-Schlüssel |

JMVLZNLHMGGPSO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Thalidomide-4-NH-PEG1-COO(t-Bu) and its Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-COO(t-Bu), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While a specific CAS number for this molecule is not publicly registered, this document will cover its core function, the underlying biological mechanisms, and its application in the synthesis and evaluation of novel therapeutics. We will delve into the physicochemical properties of closely related analogs, provide detailed experimental protocols, and visualize the critical pathways and workflows involved in its use.

Introduction: From Tragedy to Targeted Therapy

Thalidomide (B1683933), first marketed as a sedative in the 1950s, was withdrawn from the market due to its severe teratogenic effects. Decades of research have not only elucidated the mechanism behind its tragic past but have also repurposed it and its derivatives, known as immunomodulatory imide drugs (IMiDs), for the treatment of various cancers, including multiple myeloma.[1][2] The pivotal discovery was the identification of Cereblon (CRBN) as the primary target of thalidomide.[1]

CRBN is a substrate receptor component of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3] Thalidomide and its analogs act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrates."[1] This mechanism of hijacking the cell's natural protein disposal system is the foundation of PROTAC technology.

Thalidomide-4-NH-PEG1-COO(t-Bu) is a heterobifunctional molecule designed for the synthesis of PROTACs. It consists of:

-

A thalidomide moiety: This serves as the CRBN-recruiting ligand.

-

A single polyethylene (B3416737) glycol (PEG1) unit: This acts as a flexible linker.

-

A tert-butyl (t-Bu) protected carboxyl group: This allows for subsequent chemical conjugation to a ligand for a protein of interest (POI).

The t-Bu protecting group can be removed under acidic conditions, enabling the formation of an amide bond with a POI ligand, thus completing the PROTAC structure.[4]

Physicochemical Properties of Related Thalidomide-Based Linkers

While specific experimental data for Thalidomide-4-NH-PEG1-COO(t-Bu) is not available, the following table summarizes the properties of structurally similar compounds to provide a comparative reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thalidomide-NH-CH2-COO(t-Bu) | 2093386-23-1 | C19H21N3O6 | 387.4 |

| Thalidomide-4-NH-PEG1-NH2 TFA | 2648285-25-8 | C17H21N5O4 · CF3COOH | Not specified |

| Thalidomide 4'-oxyacetamide-PEG1-amine | 2204226-02-6 | C19H22N4O7·HCl | 454.86 |

| Thalidomide-4-NH-PEG1-COOH TFA | 2140807-20-9 | C17H19N3O6 · C2HF3O2 | 503.38 |

Data sourced from PubChem and commercial supplier websites.[5][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-based PROTACs function by bringing a target protein into close proximity with the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.

Caption: The PROTAC molecule forms a ternary complex with the POI and CRBN, leading to ubiquitination and proteasomal degradation of the POI.

Experimental Protocols

The development of a novel PROTAC using a building block like Thalidomide-4-NH-PEG1-COO(t-Bu) involves chemical synthesis followed by rigorous biological evaluation.

General Synthesis of a Thalidomide-Based PROTAC

The synthesis of a PROTAC is a multi-step process. The following is a representative protocol for the final conjugation step, where a thalidomide-linker moiety is coupled with a POI ligand.

Materials:

-

Thalidomide-4-NH-PEG1-COOH (deprotected from the t-Bu ester)

-

POI-Ligand with a free amine group

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Deprotection (if starting with the t-Bu ester): Dissolve Thalidomide-4-NH-PEG1-COO(t-Bu) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and TFA under reduced pressure to yield the free carboxylic acid.

-

Activation: Dissolve the deprotected Thalidomide-4-NH-PEG1-COOH (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: To the activated mixture, add the POI-Ligand-NH2 (1.1 eq) dissolved in a minimal amount of anhydrous DMF.

-

Reaction: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for PROTAC Evaluation

Once synthesized, the PROTAC must be evaluated for its ability to induce the degradation of the target protein and for its biological effects.

Caption: A typical workflow for the preclinical evaluation of a novel PROTAC, from synthesis to in vivo studies.

Detailed Steps for PROTAC Evaluation:

-

Target Engagement: Confirm that the PROTAC can bind to both the POI and CRBN within a cellular context. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be employed.

-

Protein Degradation: Quantify the reduction in the levels of the target protein upon treatment with the PROTAC.

-

Western Blot: A standard method for visualizing and semi-quantifying protein levels.

-

In-Cell Western™ or Quantitative Immunofluorescence: Higher-throughput methods for quantifying protein levels in fixed cells.

-

HiBiT Protein Tagging System: A sensitive and quantitative method for measuring protein degradation in live cells in real-time.

-

-

Dose-Response and Kinetics: Determine the potency (DC50 - concentration for 50% degradation) and efficacy (Dmax - maximum degradation) of the PROTAC. Time-course experiments are also performed to understand the kinetics of degradation and resynthesis.

-

Mechanism of Action Validation:

-

Proteasome Inhibition: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the POI, confirming the involvement of the proteasome.

-

CRBN Knockdown/Knockout: The PROTAC should be inactive in cells where CRBN has been knocked down or knocked out.

-

-

Cellular Phenotype: Assess the biological consequences of POI degradation. This could include assays for cell viability, proliferation, apoptosis, or specific signaling pathway modulation.

-

Selectivity: Use unbiased proteomics techniques (e.g., mass spectrometry) to determine the selectivity of the PROTAC and identify any off-target protein degradation.

Conclusion

Thalidomide-4-NH-PEG1-COO(t-Bu) represents a critical class of chemical tools that have propelled the field of targeted protein degradation. By providing a ready-to-use handle for recruiting the CRBN E3 ligase, it simplifies the synthesis of novel PROTACs. The continued development and application of such thalidomide-based building blocks are essential for exploring the "undruggable" proteome and creating a new generation of therapeutics for a wide range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of this exciting technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thalidomide-NH-CH2-COO(t-Bu) | C19H21N3O6 | CID 131999717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thalidomide-4-NH-PEG1-NH2 TFA | 2648285-25-8 [chemicalbook.com]

A Technical Guide to Thalidomide-4-NH-PEG1-COO(t-Bu): A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and application of Thalidomide-4-NH-PEG1-COO(t-Bu), a pivotal intermediate in the development of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, a plausible synthetic pathway, and relevant experimental protocols for its utilization and characterization in PROTAC discovery.

Core Properties and Specifications

Thalidomide-4-NH-PEG1-COO(t-Bu) is a derivative of thalidomide (B1683933), a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] It incorporates a single polyethylene (B3416737) glycol (PEG) unit as a linker, terminating in a tert-butyl (t-Bu) protected carboxylic acid. This design makes it a versatile building block for the synthesis of PROTACs, where the t-Bu protecting group can be removed under acidic conditions to allow for conjugation with a target protein ligand.[1]

Physicochemical Properties

Quantitative data for Thalidomide-4-NH-PEG1-COO(t-Bu) is summarized below. It is important to note that some of this data is derived from supplier specifications and may not have been independently verified in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅N₃O₇ | MedChemExpress[1] |

| Molecular Weight | 431.44 g/mol | MedChemExpress[1] |

| Appearance | Solid | Assumed |

| Storage Conditions | -20°C | BroadPharm |

| Solubility | Soluble in DMSO | Immunomart[2] |

| SMILES | O=C(OC(C)(C)C)CCOCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | MedChemExpress[1] |

Biological Activity

The primary biological function of Thalidomide-4-NH-PEG1-COO(t-Bu) is to act as a CRBN ligand.[1] In the context of a PROTAC, this moiety recruits the CRBN E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker provides a flexible connection between the CRBN ligand and the target protein ligand, which is often crucial for the formation of a stable ternary complex and efficient protein degradation.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from 4-fluorothalidomide and a commercially available PEG linker with a protected amine and a protected carboxylic acid.

Caption: Proposed synthetic workflow for Thalidomide-4-NH-PEG1-COO(t-Bu).

Detailed Synthetic Protocol

Materials:

-

4-Fluorothalidomide

-

tert-butyl 2-(2-aminoethoxy)acetate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add tert-butyl 2-(2-aminoethoxy)acetate (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 120°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Thalidomide-4-NH-PEG1-COO(t-Bu).

Deprotection of the tert-Butyl Ester

To conjugate this linker to a target protein ligand, the t-Bu protecting group must be removed.

Materials:

-

Thalidomide-4-NH-PEG1-COO(t-Bu)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Thalidomide-4-NH-PEG1-COO(t-Bu) in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid, which can be used in the next step without further purification.

PROTAC Assembly and Mechanism of Action

The deprotected linker is then ready for coupling to a ligand for a protein of interest (POI). This is typically achieved through standard amide bond formation reactions (e.g., using HATU or HOBt/EDC as coupling agents).

PROTAC Assembly Workflow

Caption: General workflow for PROTAC synthesis using the deprotected linker.

Signaling Pathway of a CRBN-based PROTAC

The resulting PROTAC acts as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Caption: Signaling pathway of a CRBN-recruiting PROTAC.

Key Experimental Protocols for Characterization

CRBN Binding Assay (Fluorescence Polarization)

This assay is used to confirm that the thalidomide moiety of the linker or the final PROTAC retains its ability to bind to CRBN.

Principle: A fluorescently labeled thalidomide analog (tracer) is incubated with recombinant CRBN protein. In the unbound state, the small tracer rotates rapidly, resulting in low fluorescence polarization. When bound to the larger CRBN protein, its rotation slows, leading to an increase in polarization. A test compound that binds to CRBN will compete with the tracer, causing a decrease in fluorescence polarization.

Materials:

-

Recombinant human Cereblon (CRBN) protein

-

Fluorescently labeled thalidomide tracer

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)

-

384-well, low-volume, black plates

-

Test compound (Thalidomide-4-NH-PEG1-COO(t-Bu) or final PROTAC)

-

Positive control (e.g., Thalidomide)

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 384-well plate, add the diluted test compound or control.

-

Add the CRBN protein solution to each well and incubate for 15-30 minutes at room temperature.

-

Add the fluorescently labeled thalidomide tracer to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a fluorescence polarization reader.

-

Plot the fluorescence polarization values against the compound concentration to determine the IC₅₀ value.

Western Blot for Target Protein Degradation

This is a standard method to quantify the degradation of the target protein induced by the PROTAC.

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

-

-

Data Analysis: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Conclusion

Thalidomide-4-NH-PEG1-COO(t-Bu) is a valuable and versatile chemical tool for the development of CRBN-based PROTACs. Its straightforward synthesis and the ability to be readily deprotected for conjugation make it an attractive building block for researchers in the field of targeted protein degradation. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful utilization of this compound in the discovery of novel therapeutics.

References

The Core Mechanism of Thalidomide-4-NH-PEG1-COO(t-Bu) in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-4-NH-PEG1-COO(t-Bu) is a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide elucidates the core mechanism of action of PROTACs derived from this specific E3 ligase ligand-linker conjugate. It provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for characterization, and a summary of the quantitative data interpretation essential for advancing drug discovery in targeted protein degradation.

Introduction: The Role of Thalidomide-4-NH-PEG1-COO(t-Bu) in PROTAC Technology

Thalidomide-4-NH-PEG1-COO(t-Bu) is a functionalized derivative of thalidomide (B1683933), an immunomodulatory drug that has been repurposed for its potent anti-cancer properties. In the context of PROTACs, this molecule serves as a crucial component for hijacking the cell's natural protein disposal machinery. Specifically, it acts as a high-affinity ligand for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. The polyethylene (B3416737) glycol (PEG1) linker and the tert-butyl ester group provide a versatile platform for conjugation to a ligand that targets a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.

The fundamental principle of a PROTAC is to induce the degradation of a target protein rather than merely inhibiting its function. This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target protein, and marking it for degradation by the 26S proteasome.

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of a PROTAC synthesized from Thalidomide-4-NH-PEG1-COO(t-Bu) can be dissected into the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (via its specific ligand) and to Cereblon (via the thalidomide moiety). This results in the formation of a transient ternary complex, bringing the target protein and the E3 ligase into close proximity.

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides.

-

Recycling of the PROTAC : After the degradation of the target protein, the PROTAC molecule is released and can engage with another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

Signaling Pathway Visualization

The signaling pathway of a PROTAC derived from Thalidomide-4-NH-PEG1-COO(t-Bu) is depicted below.

Quantitative Data Summary

While specific quantitative data for a PROTAC synthesized directly from Thalidomide-4-NH-PEG1-COO(t-Bu) is not publicly available, the following table presents representative data for a closely related thalidomide-PEG-based PROTAC targeting BRD4. This data serves as an illustrative example of the key parameters used to evaluate PROTAC efficacy.

| Parameter | Value | Cell Line | Description |

| DC50 | 1.8 nM | 22Rv1 | The concentration of the PROTAC required to induce 50% degradation of the target protein. |

| Dmax | >95% | 22Rv1 | The maximum percentage of target protein degradation achieved. |

| CRBN Binding (Kd) | ~200 nM | N/A | The dissociation constant for the binding of the PROTAC to Cereblon, indicating binding affinity. |

Note: The data presented is for illustrative purposes and is based on published results for similar thalidomide-based PROTACs.

Detailed Experimental Protocols

PROTAC Synthesis from Thalidomide-4-NH-PEG1-COO(t-Bu)

The synthesis of a PROTAC using Thalidomide-4-NH-PEG1-COO(t-Bu) typically involves two main steps: deprotection of the tert-butyl group and subsequent amide coupling with a ligand for the protein of interest.

Step 1: Deprotection of the tert-Butyl Ester

-

Dissolve Thalidomide-4-NH-PEG1-COO(t-Bu) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an excess of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and TFA under reduced pressure to yield the carboxylic acid intermediate, Thalidomide-4-NH-PEG1-COOH.

Step 2: Amide Coupling with POI Ligand

-

Dissolve the POI ligand (containing a primary or secondary amine) and Thalidomide-4-NH-PEG1-COOH in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[1]

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to measure the binding affinity (Kd) of the PROTAC to CRBN.

Materials:

-

Purified recombinant CRBN protein

-

PROTAC solution

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Prepare a solution of CRBN in the ITC buffer. Prepare a solution of the PROTAC at a concentration approximately 10-fold higher than the CRBN solution in the same buffer.

-

ITC Experiment:

-

Load the CRBN solution into the sample cell of the calorimeter.

-

Load the PROTAC solution into the injection syringe.

-

Perform a series of injections of the PROTAC solution into the CRBN solution while monitoring the heat change.

-

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

Thalidomide-4-NH-PEG1-COO(t-Bu) is a valuable and versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Understanding its mechanism of action, which hinges on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein, is fundamental to the rational design of novel therapeutics. The experimental protocols and data analysis methods outlined in this guide provide a solid foundation for researchers to characterize and optimize the efficacy of PROTACs derived from this important building block. While specific data for PROTACs synthesized from this exact linker precursor is limited in the public domain, the principles and methodologies presented here are broadly applicable to the field of targeted protein degradation.

References

The Pivotal Role of the PEG1 Linker in Cereblon Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the design of proteolysis-targeting chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein to induce its degradation, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting the two. While much attention is given to the design of the protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of a single polyethylene (B3416737) glycol (PEG) unit, or PEG1, as a linker in cereblon (CRBN) E3 ligase ligands.

Cereblon is one of the most frequently utilized E3 ligases in PROTAC design, with ligands commonly derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and pomalidomide (B1683931). The incorporation of a PEG1 linker into these ligands can significantly influence the resulting PROTAC's biological activity and drug-like properties.

The Multifaceted Role of the PEG1 Linker

The inclusion of a PEG1 unit in the linker of a cereblon-targeting PROTAC can have profound effects on its physicochemical properties and biological function. These effects are primarily driven by the unique characteristics of the ethylene (B1197577) glycol moiety: its hydrophilicity, flexibility, and ability to engage in hydrogen bonding.

Impact on Physicochemical Properties

The linker is a key contributor to the overall physicochemical profile of a PROTAC, which in turn governs its solubility, permeability, and metabolic stability.

-

Solubility: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the PEG1 linker can help to mitigate this by increasing the overall polarity of the molecule, thereby improving its solubility.[][2] This is a crucial factor for both in vitro assay performance and in vivo bioavailability.

-

Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous.[3] It is hypothesized that the flexible nature of a short PEG linker can allow the PROTAC to adopt a more compact conformation, effectively shielding some of its polar surface area and facilitating membrane transit. However, this is a delicate balance, as excessive PEGylation can lead to decreased permeability. Studies have shown that shorter linkers generally lead to more permeable compounds.

-

Metabolic Stability: The ether bond within the PEG linker is generally more resistant to metabolic cleavage compared to other functional groups, which can enhance the metabolic stability of the PROTAC.[]

Influence on Biological Activity

The geometry and flexibility imparted by the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and cereblon.

-

Ternary Complex Formation: The length and flexibility of the linker dictate the spatial orientation of the target protein relative to the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme. The PEG1 linker, being relatively short, offers a degree of conformational restriction that can be beneficial in achieving a productive ternary complex geometry.

-

Degradation Efficacy (DC50 and Dmax): The stability and conformation of the ternary complex directly impact the efficiency of protein degradation, which is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While extensive quantitative data directly comparing PEG1 to other linkers for cereblon-based PROTACs is still emerging, studies on other E3 ligases and general principles of PROTAC design suggest that even a single PEG unit can significantly influence these parameters. For example, the extension of a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target protein while maintaining activity against another, highlighting the profound impact of small linker modifications on selectivity.[2]

Data Presentation: Comparative Analysis of Linker Properties

While a comprehensive, publicly available dataset directly comparing the quantitative effects of a PEG1 linker versus other linkers for a single cereblon-targeting PROTAC is limited, the following table summarizes general trends and specific examples from the literature that highlight the importance of linker composition and length.

| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Key Observation | Reference |

| Alkyl/Ether | < 12 | TBK1 | VHL | No degradation observed. | [4] |

| Alkyl/Ether | 12 - 29 | TBK1 | VHL | Submicromolar degradation. | [4] |

| PEG | 12 | Estrogen Receptor α | Not Specified | Effective degradation. | [5] |

| PEG | 16 | Estrogen Receptor α | Not Specified | More potent degradation than 12-atom linker. | [5] |

| Alkyl | 9 | CRBN | VHL | Concentration-dependent decrease in CRBN levels. | [2] |

| PEG3 | 9 | CRBN | VHL | Weak CRBN degradation, suggesting oxygen incorporation was inhibitory in this context. | [2] |

| PEG (flexible) | Not Specified | Androgen Receptor | Not Specified | Exhibited degradation. | [4] |

| Disubstituted phenyl (rigid) | Not Specified | Androgen Receptor | Not Specified | Potent degradation. | [4] |

Note: This table is a synthesis of data from multiple sources and is intended to illustrate general principles of linker design. Direct comparisons should be made with caution due to variations in experimental conditions.

Experimental Protocols

The development and characterization of cereblon-based PROTACs with PEG1 linkers involve a series of key experiments. The following are detailed methodologies for some of the most critical assays.

Synthesis of a Pomalidomide-PEG1-Amine Building Block

This protocol describes a general method for the synthesis of a pomalidomide derivative functionalized with a PEG1 linker terminating in an amine, a versatile intermediate for PROTAC synthesis.

Materials:

-

Pomalidomide

-

tert-Butyl (2-((tosyloxy)ethoxy)ethyl)carbamate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Alkylation of Pomalidomide:

-

To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and tert-butyl (2-((tosyloxy)ethoxy)ethyl)carbamate (1.2 eq).

-

Stir the reaction mixture at 80 °C for 16 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Boc-protected pomalidomide-PEG1-amine.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ and extract with DCM (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final pomalidomide-PEG1-amine product.

-

Cereblon Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from cereblon.[6]

Materials:

-

Purified recombinant Cereblon (CRBN)/DDB1 complex

-

Fluorescently labeled thalidomide analog (e.g., Cy5-thalidomide)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

Test compound (PROTAC or ligand)

-

Pomalidomide (as a positive control)

-

Black, low-binding microtiter plates

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

In a 96-well plate, add the assay buffer, the CRBN/DDB1 complex, and the test compound or control.

-

Add the fluorescently labeled thalidomide analog to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot for Protein Degradation

This is a standard method to quantify the reduction in the level of the target protein following PROTAC treatment.[5][7]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values from the dose-response curve.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the role of the PEG1 linker in cereblon ligands.

Caption: A schematic of the PROTAC mechanism of action, highlighting the role of the PEG1 linker.

Caption: A typical workflow for the design and evaluation of PROTACs, from initial concept to in vivo testing.

Caption: A diagram illustrating the logical relationships between the properties of the PEG1 linker and the overall performance of the PROTAC.

Conclusion

The PEG1 linker, though a small component of a PROTAC molecule, plays a critical and multifaceted role in determining the success of a cereblon-targeting protein degrader. Its impact on physicochemical properties such as solubility and permeability, as well as its influence on the formation and stability of the ternary complex, directly translates to the degradation efficacy and overall pharmacokinetic profile of the PROTAC. While the rational design of PROTAC linkers is still an evolving field, a systematic approach that considers the unique contributions of even a single PEG unit is essential for the development of potent, selective, and drug-like protein degraders. Further research into the quantitative structure-activity relationships of short PEG linkers will undoubtedly accelerate the discovery of next-generation therapeutics in the field of targeted protein degradation.

References

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Thalidomide-Based E3 Ligase Ligands: From Molecular Glues to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide (B1683933), a drug with a notorious past, has undergone a remarkable renaissance, transforming from a tragedy into a powerful tool in modern drug discovery.[1] Initially introduced as a sedative in the 1950s, its severe teratogenic effects led to its withdrawal.[1] However, decades of research have not only repurposed thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, for the treatment of various cancers and inflammatory diseases but have also unraveled their unique mechanism of action.[2][3] This guide provides an in-depth technical overview of thalidomide-based ligands for the E3 ubiquitin ligase Cereblon (CRBN), their role as "molecular glues," and their pivotal application in the development of Proteolysis Targeting Chimeras (PROTACs).

The breakthrough in understanding thalidomide's therapeutic and teratogenic effects came with the identification of Cereblon (CRBN) as its direct cellular target.[2][4] CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[2][4] Thalidomide and its derivatives bind to CRBN, inducing a conformational change that alters its substrate specificity. This novel protein surface recruits "neosubstrates," proteins not normally targeted by CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[4] This mechanism of action, termed "molecular glue," laid the foundation for a new therapeutic modality: targeted protein degradation.

Building on this principle, thalidomide and its analogs have been widely adopted as the E3 ligase-recruiting moiety in PROTACs.[5] These heterobifunctional molecules consist of a ligand for a protein of interest (POI) and a thalidomide-based ligand for CRBN, connected by a chemical linker.[5] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[5]

The CRL4-CRBN E3 Ubiquitin Ligase Complex and the Mechanism of Action

The CRL4-CRBN complex is a key player in the ubiquitin-proteasome system, responsible for marking proteins for degradation. It is composed of four main proteins: Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and the substrate receptor Cereblon (CRBN). CUL4 acts as a scaffold, DDB1 as a linker, ROC1 recruits the ubiquitin-conjugating enzyme (E2), and CRBN provides substrate specificity.

Thalidomide-based ligands bind to a specific pocket on CRBN, modulating its interaction with neosubstrates.[2] This induced proximity leads to the transfer of ubiquitin from the E2 enzyme to the neosubstrate, marking it for degradation by the 26S proteasome. In the context of PROTACs, the thalidomide-based ligand anchors the PROTAC to the CRL4-CRBN complex, while the other end of the PROTAC binds to the target protein, effectively bringing the entire degradation machinery to the protein of interest.

Quantitative Data: Binding Affinities and Degradation Efficacy

The efficacy of thalidomide-based ligands and the PROTACs derived from them is determined by several quantitative parameters. Key among these are the binding affinity of the ligand to CRBN and the resulting PROTAC's ability to induce the degradation of the target protein, often measured as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Thalidomide | ~250 nM | Competitive Elution Assay | [6] |

| Lenalidomide | ~178 nM | Competitive Elution Assay | [6] |

| Pomalidomide | ~157 nM | Competitive Elution Assay | [6] |

| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Not Specified | [7] |

| BODIPY FL thalidomide | 3.6 nM | Not Specified | MedChemExpress |

Table 2: Degradation Efficacy of Representative Thalidomide-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| ARV-110 | Androgen Receptor | VCaP | 1 nM | >95% | [5] |

| dBET1 | BRD4 | 22Rv1 | 18 nM | >98% | [5] |

| SHP2 Degrader 11 | SHP2 | Not Specified | 6.02 nM | Not Specified | [8] |

| PROTAC IRAK4 degrader-1 | IRAK4 | OCI-LY-10 | >20-50% degradation at 0.1 µM | >50% degradation at 1 µM | MedChemExpress |

Experimental Protocols

The development and characterization of thalidomide-based E3 ligase ligands and PROTACs involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Protocol 1: Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a competitive binding assay to determine the affinity of a test compound for CRBN.

Materials:

-

GST-tagged human Cereblon protein

-

Thalidomide-Red (fluorescent tracer)

-

Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

-

Test compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well low volume white plates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add 2 µL of the test compound or vehicle control to the wells of the 384-well plate.

-

Add 2 µL of the Thalidomide-Red tracer to all wells.

-

Add 2 µL of a solution containing the GST-tagged Cereblon and the anti-GST Europium cryptate antibody to all wells.

-

Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 1-2 hours), protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of the test compound.

-

Determine the IC50 value from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound

-

DMSO (vehicle control)

-

Cell culture medium and reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Repeat the immunoblotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the loading control band.

-

Calculate the percentage of protein degradation relative to the DMSO-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

References

- 1. benchchem.com [benchchem.com]

- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. revvity.com [revvity.com]

In-Depth Technical Guide: Thalidomide-4-NH-PEG1-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Thalidomide-4-NH-PEG1-COO(t-Bu), a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Thalidomide-4-NH-PEG1-COO(t-Bu) is a derivative of thalidomide (B1683933) functionalized with a PEG linker and a tert-butyl ester protecting group. This modification allows for its use as a building block in the synthesis of PROTACs, where it serves as the E3 ligase-binding moiety.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 431.46 g/mol | MedChemExpress |

| Molecular Formula | C₂₁H₂₅N₃O₇ | MedChemExpress |

| Appearance | Solid | General Knowledge |

| Purity | Typically >95% | Supplier Dependent |

| Solubility | Soluble in DMSO, DMF | General Knowledge |

Mechanism of Action in PROTACs

Thalidomide and its derivatives are known to bind to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex. In the context of a PROTAC, this binding recruits the E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The tert-butyl ester group in Thalidomide-4-NH-PEG1-COO(t-Bu) can be deprotected to reveal a carboxylic acid, which can then be coupled to a linker attached to a ligand for a POI.

Caption: Mechanism of action for a thalidomide-based PROTAC.

Experimental Protocols

The following is a representative protocol for the synthesis of Thalidomide-4-NH-PEG1-COO(t-Bu). This protocol is for informational purposes only and should be adapted and optimized by qualified personnel.

Synthesis of Thalidomide-4-NH-PEG1-COO(t-Bu)

Objective: To synthesize Thalidomide-4-NH-PEG1-COO(t-Bu) from 4-aminothalidomide and a suitable PEG linker.

Materials:

-

4-Aminothalidomide

-

tert-Butyl 2-(2-bromoethoxy)acetate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-aminothalidomide (1.0 eq) in DMF, add DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add a solution of tert-butyl 2-(2-bromoethoxy)acetate (1.2 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at 50 °C overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and EtOAc to afford the desired product, Thalidomide-4-NH-PEG1-COO(t-Bu).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

An In-depth Technical Guide to the Starting Materials for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] These heterobifunctional molecules are comprised of three essential components: a ligand to engage a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4][5] The rational design and selection of these starting materials are paramount to developing potent and selective protein degraders.

Core Components of a PROTAC

The efficacy of a PROTAC is a complex interplay between its three constituent parts. The selection of each component—the E3 ligase ligand, the target-binding warhead, and the linker—critically influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[2][6]

The E3 ligase ligand serves to "anchor" the PROTAC to the cellular degradation machinery. While the human genome encodes over 600 E3 ligases, only a handful have been successfully recruited for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[2][5] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7][8]

Key Considerations for E3 Ligase Ligand Selection:

-

Binding Affinity: A strong and specific interaction with the E3 ligase is crucial.

-

Ligandability: Availability of validated, small-molecule ligands that can be readily modified and incorporated into a PROTAC scaffold.

-

Expression Profile: The chosen E3 ligase should be sufficiently expressed in the target cells or tissues.

Table 1: Common E3 Ligase Ligands for PROTAC Development

| E3 Ligase | Ligand Scaffold | Representative Ligands | Typical Binding Affinity (Kd) | Key Characteristics |

|---|---|---|---|---|

| Cereblon (CRBN) | Glutarimide | Thalidomide, Pomalidomide, Lenalidomide | 1-10 µM | Well-established chemistry; ligands are relatively small and drug-like.[2][8] |

| von Hippel-Lindau (VHL) | Hydroxyproline | VHL-1, VH032 | 50-200 nM | High-affinity binding; extensively used in successful PROTACs.[7][9] |

| MDM2 | Nutlin | Nutlin-3a | ~90 nM | One of the first E3 ligases targeted for PROTACs; reactivates p53.[5][7] |

| IAPs (cIAP1, XIAP) | Bestatin / SMAC mimetics | LCL161, Bestatin | Variable | Can induce apoptosis in addition to protein degradation.[8][9] |

The "warhead" is the component of the PROTAC that selectively binds to the protein of interest (POI), bringing it into proximity with the recruited E3 ligase.[10] The warhead is often derived from a known inhibitor or ligand for the target protein.

Key Considerations for Warhead Selection:

-

Binding Affinity and Selectivity: While high affinity can be beneficial, it is not always the sole predictor of degradation efficacy. The ability to form a stable ternary complex is more critical.[11]

-

Exit Vector: The warhead must possess a suitable attachment point (an "exit vector") for the linker that does not disrupt its binding to the target protein and allows for productive ternary complex formation.[8]

Table 2: Examples of Warheads Used in PROTAC Development

| Target Protein (Class) | Warhead Scaffold/Origin | Example PROTAC | Key Characteristics |

|---|---|---|---|

| BET Bromodomains (BRD4) | JQ1 | MZ1, dBET1 | Potent and selective BET inhibitor; widely used as a model system.[12] |

| Androgen Receptor (AR) | SARM (Selective AR Modulator) | ARV-110 | Targets AR for degradation in prostate cancer.[13] |

| Kinases (e.g., BTK, c-Abl) | Kinase Inhibitors (e.g., Ibrutinib) | MT-802 | Overcomes resistance to kinase inhibitors by degrading the target kinase.[14] |

| Estrogen Receptor (ER) | SERD (Selective ER Degrader) | ARV-471 | Targets ER for degradation in breast cancer.[15] |

Once considered a passive tether, the linker is now recognized as a critical determinant of PROTAC efficacy.[4][10] Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex.

Key Considerations for Linker Design:

-

Length and Flexibility: A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[16][] Flexible linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains are commonly used to allow the PROTAC to adopt an optimal conformation.[10]

-

Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[18][] PEG linkers can enhance solubility, while more rigid alkyl linkers can improve cell penetration.[18]

-

Attachment Points: The points where the linker connects to the warhead and the E3 ligase ligand are crucial for achieving a productive ternary complex orientation.[18]

Table 3: Impact of Linker Properties on PROTAC Efficacy

| Linker Type | Typical Length | Impact on Degradation (DC50 / Dmax) | Physicochemical Properties |

|---|---|---|---|

| PEG (Polyethylene Glycol) | 2-12 units | Highly dependent on target; optimal length required for potent degradation. | Increases hydrophilicity and solubility.[18] |

| Alkyl/Ether Chains | 4-16 atoms | Flexible nature can accommodate various ternary complex geometries.[10] | Increases lipophilicity and can improve cell permeability. |

| Rigid (e.g., containing rings) | Variable | Can pre-organize the PROTAC, but may be less forgiving for ternary complex formation. | Can improve metabolic stability. |

Visualizing Key Processes in PROTAC Development

To better understand the core concepts, the following diagrams illustrate the PROTAC mechanism of action and the typical development workflow.

Key Experimental Protocols

The development of a successful PROTAC relies on robust and reproducible experimental methods. Below are foundational protocols for the synthesis and evaluation of PROTACs.

This protocol describes a common method for coupling a carboxylic acid-functionalized component with an amine-functionalized component, a key step in assembling the three parts of a PROTAC.[19]

Materials:

-

Component A with a terminal carboxylic acid (e.g., Warhead-Linker-COOH) (1.0 eq)

-

Component B with a terminal amine (e.g., NH2-E3 Ligand) (1.1 eq)

-

Coupling agent (e.g., HATU) (1.2 eq)

-

Organic base (e.g., DIPEA) (3.0 eq)

-

Anhydrous solvent (e.g., DMF)

-

Nitrogen atmosphere setup

Procedure:

-

Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.

-

Add the coupling agent (HATU) and the base (DIPEA) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Component B-NH2 to the reaction mixture.

-

Allow the reaction to stir at room temperature, typically for 12-24 hours.

-

Monitor the reaction's progress using LC-MS to confirm the formation of the desired product.[19]

-

Upon completion, perform an aqueous workup. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.[19]

This protocol outlines the steps to quantify target protein degradation in cells treated with a PROTAC, allowing for the determination of its potency (DC50) and efficacy (Dmax).[3][20]

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound stock solution (e.g., in DMSO)

-

Cell culture medium and plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a fixed duration (e.g., 16-24 hours). Include a vehicle-only (e.g., DMSO) control.[20]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.[3]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[20]

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[3]

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[3]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the washing steps.

-

Perform the same blotting procedure for the loading control protein.[3][20]

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensity for the target protein and the loading control using densitometry software.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).[3]

-

Confirming that a PROTAC can effectively form a ternary complex with its target and the E3 ligase is crucial for rational design.[21] Several biophysical techniques can be employed for this purpose.

-

Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure changes in mass on a sensor surface. One protein (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the second protein (the POI) and the PROTAC is then flowed over the surface. An increase in signal beyond the binding of the POI alone indicates the formation of the ternary complex. This can be used to measure binding kinetics and cooperativity.[21]

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events. By titrating the PROTAC and one protein into a solution of the other protein, the thermodynamics of binary and ternary complex formation can be determined.[21]

-

NanoBRET™ Ternary Complex Assay: This is a cell-based proximity assay. The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® labeled with a fluorescent acceptor. If the PROTAC brings the two proteins together inside a living cell, energy transfer (BRET) occurs, generating a quantifiable signal that is proportional to ternary complex formation.[22]

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. researchgate.net [researchgate.net]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 12. escholarship.org [escholarship.org]

- 13. ijcrr.com [ijcrr.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 18. The Essential Role of Linkers in PROTACs [axispharm.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 22. Ternary Complex Formation [worldwide.promega.com]

Methodological & Application

Synthesis Protocol for Thalidomide-4-NH-PEG1-COO(t-Bu): A Building Block for PROTAC Development

For research, scientific, and drug development professionals, this document provides a detailed methodology for the synthesis of Thalidomide-4-NH-PEG1-COO(t-Bu), a key intermediate in the development of Proteolysis Targeting Chimeras (PROTACs).

Thalidomide (B1683933) and its derivatives are crucial components in the design of PROTACs, serving as E3 ligase ligands for the Cereblon (CRBN) protein. The molecule Thalidomide-4-NH-PEG1-COO(t-Bu) incorporates the thalidomide moiety linked to a single polyethylene (B3416737) glycol (PEG) unit, terminating in a tert-butyl protected carboxylic acid. This structure allows for the eventual deprotection of the carboxylic acid, enabling conjugation to a ligand for a target protein of interest. The PEG linker enhances solubility and optimizes the spatial orientation required for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product in the proposed synthesis.

| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield | Purity (by HPLC) |

| 4-Fluorothalidomide | 1 | C₁₃H₁₁FN₂O₄ | 278.24 | N/A | >98% |

| tert-Butyl 2-(2-aminoethoxy)acetate (B1259841) | 2 | C₈H₁₇NO₃ | 175.22 | N/A | >98% |

| Thalidomide-4-NH-PEG1-COO(t-Bu) | Final Product | C₂₁H₂₅N₃O₆ | 431.44 | 60-70% | >95% |

Experimental Protocol

This protocol outlines a two-step synthesis of Thalidomide-4-NH-PEG1-COO(t-Bu) commencing from 4-fluorothalidomide and tert-butyl 2-(2-aminoethoxy)acetate.

Part 1: Synthesis of Thalidomide-4-NH-PEG1-COO(t-Bu)

This procedure details the nucleophilic aromatic substitution reaction between 4-fluorothalidomide and the primary amine of the PEG linker.

Materials and Reagents:

-

4-Fluorothalidomide (1)

-

tert-Butyl 2-(2-aminoethoxy)acetate (2)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMF, add tert-butyl 2-(2-aminoethoxy)acetate (1.2 eq).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford Thalidomide-4-NH-PEG1-COO(t-Bu) as the final product.

Part 2: Characterization

The identity and purity of the synthesized Thalidomide-4-NH-PEG1-COO(t-Bu) should be confirmed using standard analytical techniques.

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for Thalidomide-4-NH-PEG1-COO(t-Bu).

Caption: Synthetic workflow for Thalidomide-4-NH-PEG1-COO(t-Bu).

Application Notes and Protocols for Thalidomide-4-NH-PEG1-COO(t-Bu) in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the utilization of Thalidomide-4-NH-PEG1-COO(t-Bu) as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) via click chemistry. This document outlines the necessary chemical modifications, experimental protocols, and the underlying biological mechanism.

Introduction to Thalidomide-4-NH-PEG1-COO(t-Bu)

Thalidomide-4-NH-PEG1-COO(t-Bu) is a functionalized building block used in the development of PROTACs.[1] It consists of three key components:

-

Thalidomide (B1683933): A well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[]

-

PEG1 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that provides appropriate distance and flexibility.

-

tert-Butyl (t-Bu) protected Carboxylic Acid: A terminal functional group that, once deprotected, allows for further conjugation.[1]

This molecule serves as a precursor for introducing the CRBN-binding moiety into a PROTAC structure. In its provided form, it is not yet ready for click chemistry. It must first be deprotected and then functionalized with a click chemistry handle, such as an alkyne or an azide (B81097) group.

Table 1: Properties of Thalidomide-4-NH-PEG1-COO(t-Bu)

| Property | Description |

| IUPAC Name | tert-butyl 2-(2-((2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)acetate |

| Molecular Formula | C23H27N3O7 |

| Function | A key intermediate for synthesizing CRBN-based PROTACs.[1][3] The thalidomide moiety recruits the CRBN E3 ligase.[] |

| Key Functional Groups | - Thalidomide (CRBN ligand)- PEG1 linker- tert-butyl protected carboxylic acid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

| Storage | Store at -20°C for long-term stability. |

Experimental Workflow for Click Chemistry Application

The primary application of this compound in click chemistry is for the synthesis of PROTACs. This involves a multi-step process to conjugate the thalidomide moiety to a target protein ligand. The workflow below outlines the necessary steps to prepare the thalidomide building block for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a common type of click chemistry.[4]

Caption: Experimental workflow for preparing and using Thalidomide-4-NH-PEG1-COO(t-Bu) in a CuAAC reaction.

Detailed Experimental Protocols

This protocol removes the t-Bu protecting group to reveal a free carboxylic acid, which is necessary for the subsequent functionalization step.[5][6]

Materials:

-

Thalidomide-4-NH-PEG1-COO(t-Bu)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Thalidomide-4-NH-PEG1-COO(t-Bu) in anhydrous DCM in a round-bottom flask (e.g., 10 mL of DCM per 100 mg of compound).

-

Stir the solution at room temperature.

-

Add TFA dropwise to the solution to a final concentration of 20-50% (v/v).

-

Continue stirring at room temperature and monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. The reaction is typically complete within 1-5 hours.[5]

-

Once the starting material is consumed, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting crude product, Thalidomide-4-NH-PEG1-COOH, can often be used in the next step without further purification.

Table 2: Typical Parameters for t-Butyl Deprotection

| Parameter | Condition |

| Solvent | Dichloromethane (DCM) |

| Reagent | Trifluoroacetic acid (TFA) |

| Concentration | 20-50% TFA in DCM (v/v) |

| Temperature | Room Temperature |

| Reaction Time | 1-5 hours |

| Workup | Evaporation of solvent and excess acid |

This protocol describes the coupling of the deprotected thalidomide derivative with an amine-containing alkyne linker via amide bond formation.

Materials: